molecular formula C18H25Cl2NO5 B4074174 1-[4-(3,4-Dichlorophenoxy)butyl]azepane;oxalic acid

1-[4-(3,4-Dichlorophenoxy)butyl]azepane;oxalic acid

Cat. No.: B4074174
M. Wt: 406.3 g/mol
InChI Key: OJWNXGLIHOWTIM-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenoxy)butyl]azepane;oxalic acid is a chemical compound that features a seven-membered azepane ring attached to a butyl chain, which is further connected to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenoxy)butyl]azepane typically involves the reaction of 3,4-dichlorophenol with butyl bromide to form 3,4-dichlorophenoxybutane. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-[4-(3,4-Dichlorophenoxy)butyl]azepane may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenoxy)butyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxybutyl azepane derivatives.

Scientific Research Applications

1-[4-(3,4-Dichlorophenoxy)butyl]azepane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenoxy)butyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,4-Dichlorophenoxy)butyl]azepane
  • 1-[4-(3,5-Dichlorophenoxy)butyl]azepane
  • 1-[4-(3,4-Dichlorophenoxy)propyl]azepane

Uniqueness

1-[4-(3,4-Dichlorophenoxy)butyl]azepane is unique due to its specific structural features, such as the position of the dichlorophenoxy group and the length of the butyl chain. These structural differences can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[4-(3,4-dichlorophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO.C2H2O4/c17-15-8-7-14(13-16(15)18)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWNXGLIHOWTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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